2-(1H-Benzimidazol-2-ylthio)-N'-(4-(trifluoromethyl)benzylidene)acetohydrazide
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Overview
Description
2-(1H-Benzimidazol-2-ylthio)-N’-(4-(trifluoromethyl)benzylidene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole ring, a trifluoromethyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-ylthio)-N’-(4-(trifluoromethyl)benzylidene)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.
Thioether Formation: The benzimidazole derivative is then reacted with an appropriate alkyl halide to introduce the thioether group.
Hydrazide Formation: The thioether derivative is further reacted with hydrazine hydrate to form the acetohydrazide moiety.
Schiff Base Formation: Finally, the acetohydrazide is condensed with 4-(trifluoromethyl)benzaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzimidazol-2-ylthio)-N’-(4-(trifluoromethyl)benzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring and the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing existing ones.
Scientific Research Applications
2-(1H-Benzimidazol-2-ylthio)-N’-(4-(trifluoromethyl)benzylidene)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-(1H-Benzimidazol-2-ylthio)-N’-(4-(trifluoromethyl)benzylidene)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)aniline
- 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline
- 2,6-Bis(benzimidazol-2-yl)pyridine
Uniqueness
2-(1H-Benzimidazol-2-ylthio)-N’-(4-(trifluoromethyl)benzylidene)acetohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity. Additionally, the combination of the benzimidazole ring and the acetohydrazide moiety provides a versatile platform for further functionalization and application in various fields.
Properties
Molecular Formula |
C17H13F3N4OS |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C17H13F3N4OS/c18-17(19,20)12-7-5-11(6-8-12)9-21-24-15(25)10-26-16-22-13-3-1-2-4-14(13)23-16/h1-9H,10H2,(H,22,23)(H,24,25)/b21-9+ |
InChI Key |
OQBMTKFVCSQNGK-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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